5-amino-1,3-dimethyl-6-propylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione
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Overview
Description
5-amino-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused pyridine and pyrimidine ring system, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) . This reaction leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives, which can be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-amino-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
5-amino-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-amino-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases (CDKs), which are involved in cell proliferation and cancer progression . The compound’s structure allows it to bind to the active sites of these enzymes, blocking their activity and leading to the inhibition of cell growth.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure and exhibit comparable biological activities, such as antiproliferative and antimicrobial effects.
Pyrido[2,3-d]pyrimidin-7-one derivatives: These compounds also have a fused pyridine and pyrimidine ring system and are known for their tyrosine kinase inhibitory activity.
Uniqueness
5-amino-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino, methyl, and propyl groups on the pyrimidine ring allows for a wide range of chemical modifications, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H16N4O2 |
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Molecular Weight |
248.28 g/mol |
IUPAC Name |
5-amino-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H16N4O2/c1-4-5-7-6-14-10-8(9(7)13)11(17)16(3)12(18)15(10)2/h6H,4-5H2,1-3H3,(H2,13,14) |
InChI Key |
NYJPEHDBTRRKID-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN=C2C(=C1N)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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